molecular formula C11H20O B1605918 (+/-)-Isobornyl methyl ether CAS No. 5331-32-8

(+/-)-Isobornyl methyl ether

Cat. No. B1605918
CAS RN: 5331-32-8
M. Wt: 168.28 g/mol
InChI Key: ZRHVOKYSOWTPIG-WCABBAIRSA-N
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Description

Molecular Structure Analysis

The molecular structure of ethers involves an oxygen atom connected to two alkyl or aryl groups . The bond angle in ethers is close to the tetrahedral angle, which is around 112 degrees .

Chemical Reactions of Ethers Ethers can undergo a number of chemical reactions. One of the most common reactions is the cleavage of the C-O bond by strong acids . This reaction can proceed through an S_N1, S_N2, or E1 mechanism, depending on the conditions .

Scientific Research Applications

  • Ether Compounds in Anesthesia and Analgesia : Ether compounds, such as methyl-n-propyl ether, have been explored for their anesthetic properties. These studies highlight the significance of ether compounds in medical applications, although specific research on (+/-)-Isobornyl methyl ether is not mentioned (Rees & Gray, 1950).

  • Synthesis of High Octane Ethers : Research has focused on synthesizing high octane ethers, like methyl isobutyl ether (MIBE) and methyl tertiary butyl ether (MTBE), from synthesis gas derived from coal. This indicates the potential use of similar ethers, including (+/-)-Isobornyl methyl ether, in fuel applications (Klier et al., 1993).

  • Ethers in Fuel and Petrochemical Industry : Methyl tert-butyl ether (MTBE) is widely used in the chemical and petrochemical industry as a non-polluting octane booster for gasoline and as an organic solvent. This suggests potential applications of (+/-)-Isobornyl methyl ether in similar industries (Park, Han, & Gmehling, 2002).

  • Green Synthesis of Isobornyl Compounds : Research has been conducted on green synthetic methods for isobornyl compounds, such as allyl isobornyl ether, using camphene and allyl alcohol. This indicates the environmental considerations and sustainable approaches in synthesizing isobornyl compounds, which might be relevant for (+/-)-Isobornyl methyl ether as well (Wang Shikang et al., 2012).

  • Ethers Formation from Borneol and Isoborneol : Research has shown that dl-Borneol and dl-isoborneol can produce different ethers when reacted with boron trifluoride etherate. This could provide insights into the reactivity and potential applications of (+/-)-Isobornyl methyl ether (Nagai et al., 1974).

Mechanism of Action

The mechanism of action of ethers in chemical reactions often involves the formation of a good leaving group through protonation of the ether oxygen, which can then be eliminated as part of an S_N1, S_N2, or E1 reaction mechanism .

Physical and Chemical Properties of Ethers Ethers have boiling points that are about the same as alkanes of comparable molar mass . This is because ethers, unlike alcohols, do not form hydrogen bonds with each other, resulting in lower boiling points .

Safety and Hazards

The safety and hazards associated with ethers depend on the specific ether . For example, some ethers can be highly flammable and may pose a risk of explosion . It’s always important to refer to the safety data sheet (SDS) for the specific ether being used .

Future Directions

The future directions in the field of ethers could involve the development of new synthesis methods, the exploration of new applications, and the design of safer and more environmentally friendly ethers .

properties

IUPAC Name

(1R,2R,4R)-2-methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-10(2)8-5-6-11(10,3)9(7-8)12-4/h8-9H,5-7H2,1-4H3/t8-,9-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHVOKYSOWTPIG-KKZNHRDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C[C@H]2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052174
Record name (1R,2R,4R)-2-Methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane -rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0052174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+/-)-Isobornyl methyl ether

CAS RN

5331-32-8
Record name Isobornyl methyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5331-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[2.2.1]heptane, 2-methoxy-1,7,7-trimethyl-, (1R,2R,4R)-rel-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (1R,2R,4R)-2-Methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane -rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0052174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Exo-2-methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.844
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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